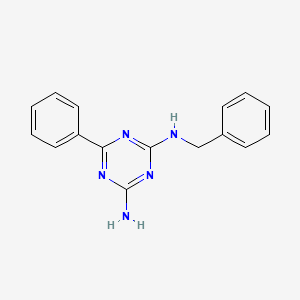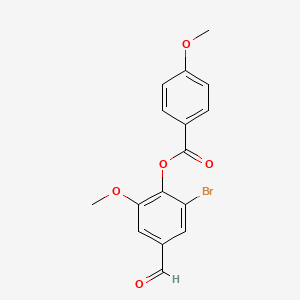
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate, also known as BMMPB, is a novel compound synthesized from the reaction of 4-methoxybenzoic acid and 2-bromo-4-formyl-6-methoxyphenol. BMMPB has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Brominated Compounds in Environmental Health
Brominated compounds, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are significant for their occurrence as trace contaminants in flame retardants and their formation during the combustion of organic materials in the presence of bromine. These compounds, due to their structural similarity to chlorinated dioxins and furans, have been investigated for their environmental and health impacts. Research has indicated that PBDDs and PBDFs can induce various biological effects similar to their chlorinated analogs, including hepatic enzyme induction and thymic atrophy, highlighting the need for careful management and regulation of these substances (Mennear & Lee, 1994).
Brominated Flame Retardants and Toxicology
The increasing use of brominated flame retardants (BFRs) has raised concerns over their environmental and toxicological effects. These compounds, including novel brominated flame retardants (NBFRs), are ubiquitous in indoor environments due to their application in consumer goods. Research focusing on their occurrence, environmental fate, and potential health risks emphasizes the need for further study on their impacts. Particularly, the review of NBFRs in indoor air, dust, and consumer goods suggests significant exposure risks, necessitating improved analytical methods and further research on their toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods in Antioxidant Activity
The study of antioxidants, including those related to brominated compounds, is crucial in various fields such as food engineering and medicine. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, play a vital role in understanding the antioxidative potential of compounds. These methods, based on chemical reactions and spectrophotometry, are essential for analyzing the antioxidant capacity of complex samples, including those containing brominated compounds (Munteanu & Apetrei, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVDRXODDDGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
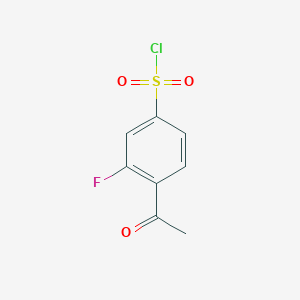
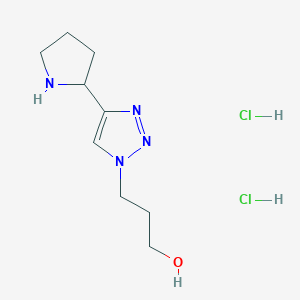

![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)
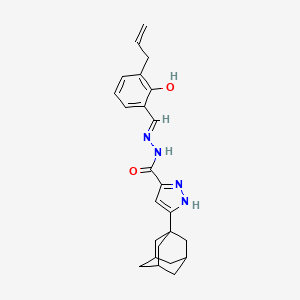
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)
![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

